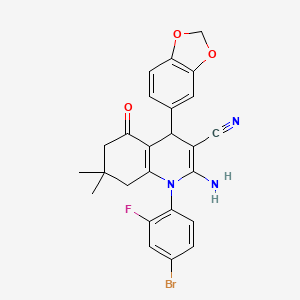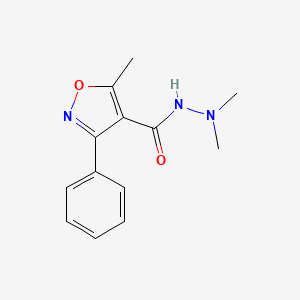
2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a trimethylphenyl group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-nitrobenzohydrazide with 2,4,6-trimethylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with dienes or alkynes to form larger heterocyclic systems.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Cycloaddition: Dienes or alkynes in the presence of a suitable catalyst.
Major Products Formed
Reduction: 2-(3-Aminophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Cycloaddition: Larger heterocyclic compounds with fused ring systems.
Applications De Recherche Scientifique
2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound and its derivatives may exhibit biological activities, making them potential candidates for drug development. They can be investigated for their antimicrobial, anticancer, or anti-inflammatory properties.
Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors and conductive polymers.
Analytical Chemistry: It can serve as a fluorescent probe or sensor for detecting various analytes in environmental and biological samples.
Mécanisme D'action
The mechanism of action of 2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA. The nitrophenyl group can undergo reduction to form reactive intermediates that can bind to and inhibit the activity of target proteins. In materials science, the compound’s electronic properties are influenced by the conjugation and electron-withdrawing effects of the nitro group, which can affect its performance in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the trimethyl groups on the phenyl ring, which can affect its electronic properties and reactivity.
2-(4-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole: The nitro group is in a different position on the phenyl ring, which can influence its chemical behavior and interactions.
2-(3-Nitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Contains fewer methyl groups, potentially altering its steric and electronic characteristics.
Uniqueness
2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole is unique due to the presence of both a nitrophenyl group and a trimethylphenyl group, which can significantly influence its chemical reactivity, electronic properties, and potential applications. The combination of these substituents can enhance its performance in specific applications, such as organic electronics and medicinal chemistry, compared to similar compounds.
Propriétés
Formule moléculaire |
C17H15N3O3 |
|---|---|
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H15N3O3/c1-10-7-11(2)15(12(3)8-10)17-19-18-16(23-17)13-5-4-6-14(9-13)20(21)22/h4-9H,1-3H3 |
Clé InChI |
CQMOHHJTOKGELH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15009732.png)
![9-(2-chlorophenyl)-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile](/img/structure/B15009741.png)
![ethyl 2-[(3-ethyloxetan-3-yl)methoxy]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B15009748.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15009755.png)
![2-[4-(3,4-Dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile](/img/structure/B15009761.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15009767.png)


![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15009793.png)
![(2Z,5E)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009800.png)
![Acetamide, N-(2,5-dichlorophenyl)-2-oxo-2-[N2-(1-phenylpropyliden)hydrazino]-](/img/structure/B15009803.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15009811.png)
![6-methyl-2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)pyrimidin-4(1H)-one](/img/structure/B15009827.png)

